molecular formula C7H18Cl2N2O B2470283 (3R)-1-(3-Aminopropyl)pyrrolidin-3-ol;dihydrochloride CAS No. 2193052-04-7

(3R)-1-(3-Aminopropyl)pyrrolidin-3-ol;dihydrochloride

Cat. No. B2470283
CAS RN: 2193052-04-7
M. Wt: 217.13
InChI Key: JSXXCDZSDUFMJK-XCUBXKJBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-1-(3-Aminopropyl)pyrrolidin-3-ol;dihydrochloride, commonly known as SR-8993, is a novel psychoactive substance that belongs to the class of synthetic cathinones. It is a potent agonist of the serotonin transporter (SERT) and has been found to exhibit stimulant-like effects in animal studies.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, a compound closely related to the one , has been synthesized from diacetone- d -glucose, demonstrating its feasibility for laboratory synthesis (Filichev & Pedersen, 2001).

  • Chemical Modification and Application : This compound can be modified for various applications, such as creating Intercalating Nucleic Acids (INAs) for research in molecular biology (Filichev & Pedersen, 2003).

Applications in Biochemistry and Molecular Biology

  • Nucleoside Analogs : Derivatives of (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol have been used to create nucleoside analogs, which are crucial in studying nucleic acids and developing antiviral drugs (Hassan et al., 2004).

  • Peptide Synthesis : It has applications in the synthesis of peptides, such as beta-peptides, which have potential therapeutic uses (Porter et al., 2002).

  • Antibacterial Compounds : Compounds derived from pyrrolidin-3-ol show promise in creating new antibiotics effective against a range of bacteria, including drug-resistant strains (Ohtake et al., 1997).

  • Neuraminidase Inhibitors : Researchers have developed neuraminidase inhibitors containing pyrrolidine cores, important for treating influenza (Wang et al., 2001).

Miscellaneous Applications

  • Large-Scale Synthesis : Efficient, large-scale synthesis techniques for pyrrolidin-3-ol derivatives have been developed, indicating its potential for industrial-scale production (Kotian et al., 2005).

  • Organocatalysis : Derivatives of pyrrolidin-3-ol are being explored as organocatalysts in asymmetric chemical reactions (Yan-fang, 2008).

  • Purine Nucleoside Phosphorylase Inhibitors : Pyrrolidine nucleotides have been synthesized as inhibitors of purine nucleoside phosphorylase, which has implications in treating various diseases (Rejman et al., 2012).

properties

IUPAC Name

(3R)-1-(3-aminopropyl)pyrrolidin-3-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O.2ClH/c8-3-1-4-9-5-2-7(10)6-9;;/h7,10H,1-6,8H2;2*1H/t7-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSXXCDZSDUFMJK-XCUBXKJBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CCCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1O)CCCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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